4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-methyl-4-phenyl-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLCRTPHFRCWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21541-12-8 | |
| Record name | 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aryl halide in the presence of a nickel catalyst. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride and related imidazole derivatives:
Key Observations:
Chlorine substituents (e.g., in 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) increase molecular weight and may enhance metabolic stability .
Biological Activity :
- Fluorophenyl and pyridinyl groups in SB 202190 enable kinase inhibition, highlighting how aromatic substituents influence target binding .
- Tizanidine’s benzothiadiazole moiety demonstrates how bicyclic structures confer muscle-relaxant properties .
Analytical Methods: Hydrochloride salts (e.g., chlorphenoxamine HCl , dosulepin HCl ) are commonly analyzed via RP-HPLC, suggesting similar methods apply to the main compound.
Biological Activity
4-Methyl-5-phenyl-1H-imidazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological roles. Its chemical formula is , and it is often encountered as a hydrochloride salt, enhancing its solubility and bioavailability.
Research indicates that this compound exhibits multiple mechanisms of action:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : IDO is a critical enzyme involved in immune regulation and cancer progression. Studies have shown that derivatives of imidazole compounds can inhibit IDO activity, thereby enhancing anti-tumor immunity .
- Antiviral Activity : The compound has shown promise in inhibiting various viral proteins, particularly in the context of HIV integrase interactions. The structural modifications on the imidazole ring contribute to its binding affinity to critical amino acid residues in the viral proteins .
- Antifungal Properties : Compounds with similar imidazole structures have demonstrated antifungal activity against pathogens like Aspergillus fumigatus, indicating a broader spectrum of biological activity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds.
Case Studies
- Cancer Treatment : A study focusing on IDO inhibitors demonstrated that 4-methyl-5-phenyl derivatives could significantly enhance T-cell responses in tumor microenvironments, suggesting a potential therapeutic role in cancer immunotherapy .
- HIV Research : In a series of experiments aimed at disrupting HIV integrase interactions, several analogs of imidazole were tested, with some achieving up to 89% inhibition of integrase activity. These findings indicate that structural modifications can lead to enhanced antiviral efficacy .
- Fungal Infections : Research into imidazole-containing chalcones has shown effectiveness against fungal pathogens, which could be extrapolated to similar compounds like 4-methyl-5-phenyl derivatives .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-5-phenyl-1H-imidazol-2-amine hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions using substituted precursors. A general approach involves refluxing a mixture of aminothiazolones or aryl-aminothiazolones with sodium acetate and a carbonyl-containing precursor (e.g., 3-formyl-indole derivatives) in acetic acid . Optimization includes:
- Temperature control : Maintain reflux conditions (typically 100–120°C) to ensure complete cyclization.
- Stoichiometry : Use a slight excess of the carbonyl precursor (1.1–1.2 equivalents) to drive the reaction to completion.
- Purification : Recrystallize the product from DMF/acetic acid mixtures to remove unreacted starting materials .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Key analytical methods include:
- NMR spectroscopy : Analyze and NMR spectra to confirm the imidazole ring substitution pattern and amine hydrochloride formation. Discrepancies in peak splitting may indicate tautomeric forms or impurities .
- Mass spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]) and isotopic distribution.
- Elemental analysis : Confirm the chloride content via titration or ion chromatography .
Q. What are the standard protocols for crystallizing this compound, and how can crystallization failures be addressed?
- Solvent selection : Use polar aprotic solvents like DMF or DMSO for initial crystallization attempts. If unsuccessful, try mixed solvents (e.g., ethanol/water) .
- Temperature gradients : Slow cooling from 80°C to room temperature enhances crystal growth.
- Common issues : Amorphous precipitates may arise from rapid cooling. Add seed crystals or use vapor diffusion methods to improve crystal quality .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered imidazole rings) be resolved during structural refinement?
- Software tools : Use SHELXL for small-molecule refinement. For disordered regions, apply PART commands to model alternate conformers and constrain thermal parameters .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis to identify solvent-accessible regions .
- Example : In a related imidazole derivative, a 5-nitro group caused ring distortion, resolved by refining anisotropic displacement parameters (ADPs) and using TWIN/BASF commands for twinned crystals .
Q. What strategies are effective for analyzing tautomerism or protonation state ambiguities in the imidazole ring?
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare energy landscapes of tautomeric forms.
- Experimental validation : Use -labeled NMR or X-ray charge density analysis to map electron distribution in the ring .
- Case study : For 2-hydrazinyl-imidazole derivatives, pH-dependent NMR shifts (e.g., NH at δ 6.5–7.0 ppm) distinguish between neutral and protonated states .
Q. How can researchers design derivatives of this compound for biological activity studies (e.g., antimicrobial assays)?
- Functionalization : Introduce substituents at the 4-methyl or 5-phenyl positions via Suzuki coupling or nucleophilic substitution. For example:
- Biological testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria. Correlate logP values (calculated via ChemAxon) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
